6-Fluorobenzo[d]isoxazol-3(2H)-one
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Description
“6-Fluorobenzo[d]isoxazol-3(2H)-one” is a chemical compound with the molecular formula C8H6FNO2 . It is used in research and has a molecular weight of 167.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes 11 heavy atoms, 9 aromatic heavy atoms, and 1 rotatable bond . It has 3 H-bond acceptors and 1 H-bond donor .Physical and Chemical Properties Analysis
“this compound” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.49 .Scientific Research Applications
Synthesis and Characterization
6-Fluorobenzo[d]isoxazol-3(2H)-one serves as a starting material or intermediate in the synthesis of various compounds. For instance, it has been used in the synthesis of complex molecules through click chemistry approaches, leading to compounds with potential for biological applications. The synthesized compounds undergo thorough characterization using spectroscopic methods (IR, NMR, MS) and structural analysis (XRD), highlighting their thermal stability and molecular interactions. This foundational work supports further applications in pharmacology and materials science (Govindhan et al., 2017).
Biological Activity
Research into the biological activities of derivatives of this compound has shown promising results in various domains. Compounds derived from this molecule have been evaluated for their antiproliferative activities, indicating potential in cancer treatment. Additionally, antimicrobial properties have been explored, with some derivatives showing activity against resistant strains of bacteria (Prasad et al., 2018).
Materials Science
In materials science, derivatives of this compound contribute to the development of new materials with unique properties. For example, research on organocatalytic transformations has led to the creation of chiral fluorinated molecules, which are valuable in various applications ranging from pharmaceuticals to advanced materials (Meng et al., 2013).
Properties
IUPAC Name |
6-fluoro-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEBFZVFBZYVLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ONC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463259 |
Source
|
Record name | 6-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99822-24-9 |
Source
|
Record name | 6-Fluoro-1,2-benzisoxazol-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99822-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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